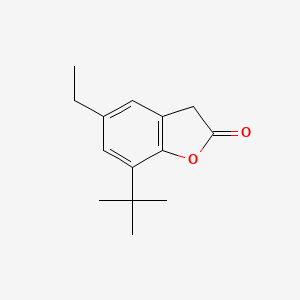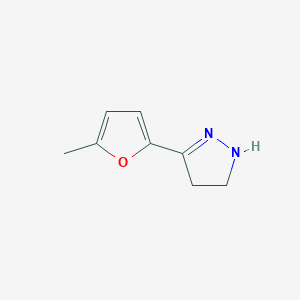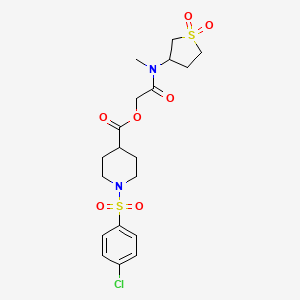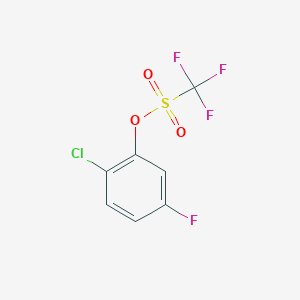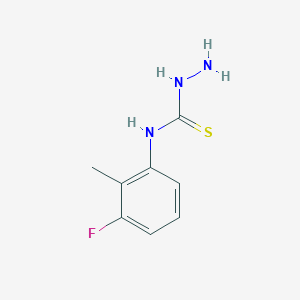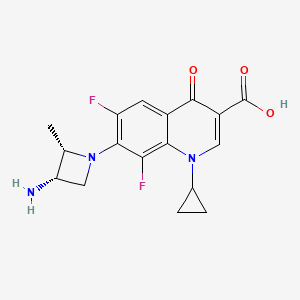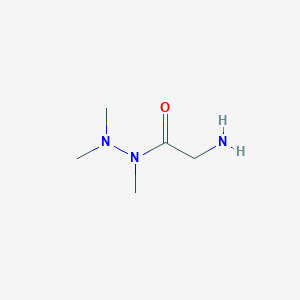![molecular formula C14H28N2 B12855073 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine is a compound that features a piperidine ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine typically involves the reaction of 4-methylpiperidine with 1-(4-chlorobutyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups into corresponding alkanes or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring, similar to the piperidine moiety in the compound.
4-(Pyrrolidin-1-yl)butyl derivatives: Compounds with similar structural features but different substituents.
Uniqueness
4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine is unique due to the combination of both piperidine and pyrrolidine rings in its structure, providing a versatile scaffold for the development of bioactive molecules. This dual-ring system enhances its potential for diverse chemical modifications and biological activities.
特性
分子式 |
C14H28N2 |
|---|---|
分子量 |
224.39 g/mol |
IUPAC名 |
4-methyl-2-(4-pyrrolidin-1-ylbutyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-13-7-8-15-14(12-13)6-2-3-9-16-10-4-5-11-16/h13-15H,2-12H2,1H3 |
InChIキー |
JHDUVXMQMAGQPX-UHFFFAOYSA-N |
正規SMILES |
CC1CCNC(C1)CCCCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12854994.png)

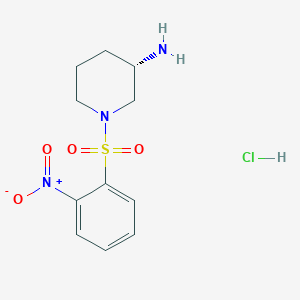
![Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12855004.png)

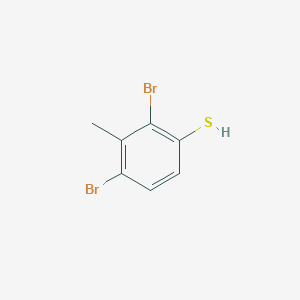
![7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)
